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1-Bromo-2,4-difluoro-3-nitrobenzene

Cat. No.: B1378521
CAS No.: 1420800-30-1
M. Wt: 237.99 g/mol
InChI Key: OZKHXLKTMAVPFF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Polyhalogenated Nitroaromatic Compound Synthesis

The synthesis of aromatic nitro compounds has a rich history dating back to the 19th century, with nitration being a cornerstone of organic chemistry. nih.gov The introduction of multiple halogen atoms onto a nitroaromatic ring, creating polyhalogenated nitroaromatic compounds, represents a more recent evolution driven by the demand for highly functionalized intermediates in various fields, including pharmaceuticals and agrochemicals. nih.gov

Early methods for the synthesis of such compounds often involved direct nitration of a pre-halogenated aromatic substrate. prepchem.com The regioselectivity of these reactions is governed by the directing effects of the existing halogen substituents. Over time, more sophisticated methods have been developed to achieve specific substitution patterns, including nucleophilic aromatic substitution and Sandmeyer-type reactions on polyhalogenated anilines. The development of catalysts and a deeper understanding of reaction mechanisms have further expanded the synthetic toolbox for accessing complex polyhalogenated nitroaromatics.

A common synthetic route to produce compounds with a similar substitution pattern, such as 2,4-difluoro-3-bromo-1-nitrobenzene, involves the nitration of a di-substituted benzene (B151609) ring. For instance, a solution of 1,3-difluoro-2-bromobenzene can be treated with a mixture of concentrated nitric and sulfuric acids to yield the desired nitro-compound. prepchem.com This approach highlights the importance of readily available, appropriately substituted starting materials for the efficient synthesis of these complex molecules.

Theoretical Frameworks for Understanding Reactivity in Densely Substituted Benzene Derivatives

The reactivity of a substituted benzene ring is a complex interplay of the electronic and steric effects of its substituents. In the case of 1-Bromo-2,4-difluoro-3-nitrobenzene, the presence of three strongly electron-withdrawing groups (two fluorine atoms and a nitro group) and a bromine atom significantly influences the electron density of the aromatic ring and its susceptibility to different types of chemical reactions.

The combined influence of these substituents makes the benzene ring of this compound highly electron-deficient. This electron deficiency makes the compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile attacks the ring and displaces one of the leaving groups, typically a halide. The positions on the ring most susceptible to nucleophilic attack are those activated by the electron-withdrawing groups.

Recent theoretical studies on fluorinated aromatic compounds have introduced the concept of "fluoromaticity," which suggests that the lone pairs on fluorine atoms can contribute to the π-system of the aromatic ring, in some cases leading to increased aromatic character and stability. acs.orgnih.gov This concept adds another layer of complexity to understanding the reactivity of polyfluorinated aromatic compounds.

Significance of Multifunctional Aromatic Scaffolds in Contemporary Chemical Science

Multifunctional aromatic compounds, such as this compound, are considered "privileged scaffolds" in medicinal chemistry and materials science. nih.gov These are molecular frameworks that can be readily modified at multiple positions to generate libraries of new compounds with diverse properties. rsc.orgalfa-chemistry.com The presence of different functional groups with distinct reactivities allows for selective chemical transformations, enabling the systematic exploration of structure-activity relationships. rsc.org

The bromine atom in this compound can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The fluorine atoms can influence the compound's physical and chemical properties, such as its lipophilicity and metabolic stability, which are crucial considerations in drug design. nih.gov

The versatility of such scaffolds allows for the efficient construction of complex molecules, which is a key objective in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. chemimpex.com

Overview of Strategic Research Trajectories Related to this compound

While specific research trajectories for this compound are not extensively documented in publicly available literature, trends in related fields suggest potential areas of investigation. The growing interest in fluorinated organic compounds for pharmaceutical and agrochemical applications indicates a likely direction for the use of this compound as a building block. numberanalytics.com The unique substitution pattern could be exploited to synthesize novel bioactive molecules with enhanced properties. nih.gov

Furthermore, the field of materials science is constantly seeking new monomers and intermediates for the development of high-performance polymers and functional materials. The high degree of halogenation and the presence of a nitro group in this compound could impart desirable properties such as thermal stability and specific electronic characteristics to new materials.

Future research may also focus on the development of more efficient and selective synthetic routes to this and other polyhalogenated nitroaromatic compounds. This could involve the exploration of novel catalytic systems and a deeper investigation into the theoretical aspects of their reactivity to better predict and control reaction outcomes.

Compound Data

Below are tables detailing the known properties of this compound and a list of all chemical compounds mentioned in this article.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1420800-30-1 nih.gov
Molecular Formula C₆H₂BrF₂NO₂ nih.gov
Molecular Weight 237.99 g/mol nih.gov
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Density Data not available

Table 2: Spectroscopic Data for Isomeric and Related Compounds

CompoundSpectroscopic DataSource
2,4-Difluoro-3-bromo-1-nitrobenzene NMR (CDCl₃, 60 MHz): δ 8.4-7.9 (m, 1H), 7.4-7.0 (m, 1H) prepchem.com
1-Bromo-2,4-difluorobenzene (B57218) ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IR PubChem CID 67674
1-Bromo-4-fluoro-2-nitrobenzene ¹H NMR, ¹³C NMR, IR, MS ChemicalBook

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrF2NO2 B1378521 1-Bromo-2,4-difluoro-3-nitrobenzene CAS No. 1420800-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,4-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2BrF2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKHXLKTMAVPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295163
Record name 1-Bromo-2,4-difluoro-3-nitrobenzene
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Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420800-30-1
Record name 1-Bromo-2,4-difluoro-3-nitrobenzene
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Record name 1-Bromo-2,4-difluoro-3-nitrobenzene
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Record name 1-bromo-2,4-difluoro-3-nitrobenzene
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Sophisticated Synthetic Methodologies for 1 Bromo 2,4 Difluoro 3 Nitrobenzene

Regioselective Nitration Approaches for Halogenated Arenes

The primary route to a key intermediate or the final compound often involves the nitration of a pre-functionalized halogenated arene. The success of this approach hinges on controlling the position of the incoming nitro group. A common starting material for the synthesis of the related isomer, 2,4-Difluoro-3-bromo-1-nitrobenzene, is 1,3-difluoro-2-bromobenzene. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to prevent over-nitration and side-product formation. prepchem.com

Impact of Fluorine and Bromine on Electrophilic Nitration Selectivity

The directing effects of existing substituents on the aromatic ring are paramount in determining the outcome of electrophilic nitration. Halogens are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene (B151609). However, they are ortho, para-directing. Fluorine is the most electronegative halogen, yet it is the least deactivating due to the balance between its strong inductive electron-withdrawal and its ability to donate electron density through resonance (p-orbital overlap). Bromine is less electronegative than fluorine but is more deactivating.

In a molecule like 1-bromo-2,4-difluorobenzene (B57218), the potential sites for nitration are C3, C5, and C6.

The two fluorine atoms at positions 2 and 4 strongly direct incoming electrophiles to their ortho and para positions. The C2-fluoro directs to C1 (blocked by Br) and C3. The C4-fluoro directs to C3 and C5.

The bromine atom at position 1 is also an ortho, para-director, pointing towards C2 (blocked by F) and C6.

The nitro group is strongly deactivating and a meta-director. chemguide.co.uk Therefore, introducing a nitro group onto a ring that already contains one requires harsher conditions and will be directed to the meta position relative to the existing nitro group. chemguide.co.uk

When nitrating a di-substituted compound like 1,3-difluorobenzene (B1663923), the two ortho, para-directing fluorine atoms reinforce substitution at the C4 and C6 positions. The presence of a bromine atom, as in 1-bromo-2,4-difluorobenzene, further complicates the regioselectivity. The nitration of p-bromofluorobenzene has been studied, and it was found that the degree of nitrodebromination (replacement of the bromine atom by a nitro group) increases with decreasing acidity of the sulfuric acid medium. rsc.org This indicates that the Wheland intermediate formed by attack at the brominated carbon can be de-brominated. rsc.org

Development of Green Chemistry Principles in Nitration Processes

Traditional nitration methods using mixtures of nitric and sulfuric acids are effective but generate significant amounts of corrosive acidic waste, posing serious environmental concerns. rsc.orgpsu.edu This has spurred the development of greener alternatives.

Recent advancements include mechanochemical nitration, which utilizes vibratory ball milling. rsc.orgrsc.org This method often employs bench-stable, recyclable organic nitrating reagents derived from saccharin, minimizing the use of hazardous acids and solvents. rsc.orgrsc.org This technique has been shown to be efficient for a wide array of arenes, offering high selectivity and reactivity while enhancing sustainability. rsc.orgrsc.org

Another green approach involves the use of zeolites as heterogeneous catalysts. psu.edu Zeolites can enhance para-selectivity through shape-selective catalysis and can be easily filtered from the reaction mixture, regenerated, and reused. psu.edu Photochemical nitration using UV radiation in the presence of nitrite (B80452) ions represents another environmentally benign method, proceeding under mild conditions without the need for strong acids. researchgate.net

Advanced Halogenation Techniques for Substituted Nitrobenzenes

An alternative synthetic strategy involves introducing the bromine atom onto a difluoronitrobenzene precursor. This requires careful control to achieve the desired regiochemistry, especially on a deactivated ring system.

Controlled Bromination Strategies for Aromatic Systems Bearing Nitro and Fluoro Groups

The bromination of aromatic compounds bearing electron-withdrawing groups like nitro and fluoro substituents is challenging because these groups deactivate the ring towards electrophilic attack. Such reactions often require harsh conditions. acs.org

A common method is the electrophilic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). For a substrate like 3,4-difluoronitrobenzene, careful temperature control (e.g., 10–30°C) is crucial to ensure selective monobromination at the desired position and to avoid polybromination. The use of N-bromosuccinimide (NBS) as a brominating agent can offer better selectivity and safer handling compared to elemental bromine. Another controlled brominating agent used for deactivated systems is 5,5-dimethyl-1,3-dibromohydantoin in sulfuric acid. google.com

For industrial-scale synthesis, continuous flow reactors are increasingly employed to manage the handling of hazardous reagents like bromine and to optimize yield and purity through precise control of reaction parameters.

Stereoelectronic Effects Governing Halogenation Regioselectivity

Stereoelectronic effects are spatial influences on the electronic structure of a molecule that dictate its reactivity and geometry. wikipedia.org In electrophilic aromatic substitution, these effects manifest as the stabilizing or destabilizing interactions between the orbitals of the aromatic system and the approaching electrophile. wikipedia.org The reaction proceeds through the interaction of the highest occupied molecular orbital (HOMO) of the arene with the lowest unoccupied molecular orbital (LUMO) of the electrophile. youtube.com

The substituents on the benzene ring alter the energy and electron distribution of the HOMO. Electron-donating groups raise the HOMO energy, making the ring more nucleophilic and reactive. Electron-withdrawing groups, such as nitro and fluoro, lower the HOMO energy, deactivating the ring.

The regioselectivity is governed by the stability of the intermediate carbocation (Wheland intermediate or sigma complex). The fluorine and bromine atoms, despite their inductive withdrawal, can stabilize the positive charge at the ortho and para positions through resonance donation from their lone pairs. The nitro group, however, strongly destabilizes any adjacent positive charge, hence its meta-directing effect. The interplay of these inductive and resonance effects, along with steric hindrance, determines the most favorable position for electrophilic attack. A stabilizing donor-acceptor interaction between a filled bonding or non-bonding orbital and an empty anti-bonding orbital is a key principle of stereoelectronic effects. wikipedia.org

Multi-step Convergent and Divergent Synthetic Routes

A divergent strategy starts from a common intermediate that can be converted into a variety of structurally related target molecules. researchgate.netbeilstein-journals.org For example, a suitably substituted difluorobromobenzene could be a pluripotent intermediate for the synthesis of various nitro-isomers or other derivatives.

An example of a multi-step synthesis could start from o-fluoronitrobenzene. This could involve a sequence of bromination, reduction of the nitro group to an amine, another halogenation or functionalization, and finally a Sandmeyer-type diazotization to introduce the bromine at the desired position. The order of reactions is critical; for instance, if a meta-directing group is desired in the final product, a nitration step might be performed early in the sequence. libretexts.org

Data Tables

Table 1: Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene via Nitration

Starting MaterialReagentsConditionsProductYieldReference
1,3-Difluoro-2-bromobenzeneConc. HNO₃ (70%), Conc. H₂SO₄Dropwise addition, temp. < 55°C, 15 min2,4-Difluoro-3-bromo-1-nitrobenzene97% prepchem.com

Table 2: Alternative Synthetic Routes and Conditions

Sequential Functionalization Strategies for Aromatic Nuclei

The construction of the 1-bromo-2,4-difluoro-3-nitrobenzene scaffold can be approached through a strategic sequence of functionalization reactions, starting from simpler aromatic precursors. One logical pathway involves the initial synthesis of 1-bromo-2,4-difluorobenzene, followed by a regioselective nitration.

The synthesis of the precursor, 1-bromo-2,4-difluorobenzene, can be accomplished via several routes. A common method is the direct bromination of 1,3-difluorobenzene. This reaction typically employs a Lewis acid catalyst, such as iron(III) bromide, to polarize the bromine molecule and generate a more potent electrophile. The fluorine atoms, being ortho-, para-directing but deactivating groups, guide the incoming bromine atom to the positions ortho and para to them. wikipedia.orglibretexts.org Due to steric hindrance between the two fluorine atoms, the major product is 1-bromo-2,4-difluorobenzene.

Another versatile approach to substituted bromobenzenes involves the Sandmeyer reaction, starting from a corresponding aniline (B41778). For instance, 2,4-difluoroaniline (B146603) can be brominated to produce 2-bromo-4,6-difluoroaniline. google.com Subsequent diazotization with a nitrite source in the presence of a strong acid, followed by treatment with a copper(I) bromide salt, can yield 1-bromo-3,5-difluorobenzene (B42898). google.com While this specific isomer is not the direct precursor, this illustrates the power of sequential functionalization starting from anilines. A more direct route to a precursor could involve the diazotization and subsequent reaction of 2-bromo-3,5-difluoroaniline.

Once the 1-bromo-2,4-difluorobenzene precursor is obtained, the final step is the introduction of the nitro group. The directing effects of the existing substituents play a crucial role in determining the position of nitration. Both fluorine and bromine are ortho-, para-directors. libretexts.org In 1-bromo-2,4-difluorobenzene, the positions are activated for electrophilic attack. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). researchgate.netnih.gov The fluorine at position 4 and the bromine at position 1 will direct the incoming nitro group to the available ortho and para positions. The fluorine at position 2 will also exert its directing influence. The interplay of these directing effects, along with steric considerations, leads to the formation of this compound as a major product.

Optimization of Reaction Parameters for Maximizing Yields and Purity

The efficiency and selectivity of the nitration of 1-bromo-2,4-difluorobenzene are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, reaction time, and the concentration of nitrating agents is essential to maximize the yield of the desired product and minimize the formation of unwanted isomers and byproducts.

The nitration of aromatic compounds is an exothermic process, and temperature control is critical. beilstein-journals.org Running the reaction at too high a temperature can lead to the formation of dinitrated products and increase the rate of side reactions, thereby reducing the purity of the final product. Conversely, a temperature that is too low may result in a slow reaction rate and incomplete conversion. For the nitration of bromobenzene (B47551), controlling the temperature below 60 °C is recommended to minimize dinitration. beilstein-journals.org

The composition of the nitrating mixture is another key variable. The ratio of sulfuric acid to nitric acid affects the concentration of the active electrophile, the nitronium ion. A higher concentration of sulfuric acid generally leads to a faster reaction rate. However, excessively harsh conditions can promote the formation of byproducts.

Continuous flow chemistry offers a powerful tool for optimizing nitration reactions. beilstein-journals.org The use of microreactors allows for precise control over reaction temperature and residence time, leading to improved safety, higher yields, and better product selectivity compared to traditional batch processes. Kinetic modeling can be employed in conjunction with continuous flow experiments to rapidly identify the optimal reaction conditions. beilstein-journals.org

To illustrate the impact of reaction parameters, the following table presents hypothetical data on the influence of temperature and nitrating agent concentration on the yield of a generic nitration of a dihalogenated benzene.

Table 1: Hypothetical Optimization of Nitration of a Dihalogenated Benzene

EntryTemperature (°C)[HNO₃] (M)[H₂SO₄] (M)Time (h)Yield of Mononitrated Product (%)
101.02.0275
2251.02.0185
3501.02.00.590 (with 5% dinitrated byproduct)
4250.52.0260
5251.01.0270

This table demonstrates that increasing the temperature can increase the reaction rate and yield, but may also lead to the formation of byproducts at higher temperatures. Similarly, the concentration of the nitrating agent significantly impacts the yield.

Catalytic Methods in the Synthesis of this compound Precursors

As previously mentioned, the direct bromination of 1,3-difluorobenzene is a key step in obtaining the precursor. While this reaction is often carried out with a stoichiometric amount of a Lewis acid catalyst, research has focused on developing more efficient catalytic systems. A patent describes a process for preparing 2,4-difluoro bromobenzene using iron powder as a catalyst in a solvent-free system, which offers advantages in terms of reduced environmental impact and cost. libretexts.org

Zeolites, which are microporous aluminosilicate (B74896) minerals, have emerged as promising catalysts for electrophilic aromatic substitution reactions. Their shape-selective properties can enhance the regioselectivity of the reaction. For instance, the isomerization of 1-bromo-2,4-difluorobenzene to 1-bromo-3,5-difluorobenzene has been demonstrated using acidic zeolites of the pentasil type, such as ZSM-5. google.com While this is an isomerization reaction, it highlights the potential of zeolites in manipulating the substitution pattern of bromodifluorobenzenes. The use of zeolites in the direct bromination of difluorobenzene could potentially lead to improved selectivity for the desired 1-bromo-2,4-difluoro isomer.

The following table summarizes some catalytic methods used in the synthesis of brominated aromatic compounds, which are relevant to the preparation of the precursor for this compound.

Table 2: Catalytic Methods for the Synthesis of Brominated Aromatic Precursors

CatalystSubstrateProductReaction TypeReference
Iron powder1,3-Difluorobenzene1-Bromo-2,4-difluorobenzeneBromination libretexts.org
Acidic Zeolite (ZSM-5)1-Bromo-2,4-difluorobenzene1-Bromo-3,5-difluorobenzeneIsomerization google.com
Iron(III) bromideFluorobenzene4-BromofluorobenzeneBromination wikipedia.org

These catalytic approaches offer significant advantages over traditional methods and are an active area of research for the synthesis of halogenated aromatic compounds.

Mechanistic Investigations of Reactivity and Transformation Pathways of 1 Bromo 2,4 Difluoro 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in 1-Bromo-2,4-difluoro-3-nitrobenzene, a consequence of the strong electron-withdrawing effects of the nitro group and halogen atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

Comparative Analysis of Leaving Group Abilities (Bromine vs. Fluorine)

In SNAr reactions, the nature of the leaving group is a critical determinant of the reaction's course. Generally, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. stackexchange.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups ortho and para to the site of nucleophilic attack. libretexts.org

For this compound, the positions ortho and para to the nitro group are substituted with fluorine and bromine. The fluorine atom at C-2 and the bromine atom at C-1 are ortho to the nitro group, while the fluorine at C-4 is para. The high electronegativity of fluorine typically makes it a poorer leaving group than bromine in many contexts. However, in SNAr, the ability of the halogen to stabilize the transition state and the subsequent intermediate through its inductive effect plays a more significant role than its bond strength to the aromatic carbon.

The strong electron-withdrawing nature of the nitro group significantly activates the positions ortho and para to it for nucleophilic attack. libretexts.orgstackexchange.com In the case of this compound, the fluorine atom at the C-4 position is generally the most susceptible to substitution due to the powerful para-directing effect of the nitro group. Following the displacement of the first fluorine, the reactivity of the remaining halogens can be modulated. For instance, in sequential nucleophilic aromatic substitution reactions of similar compounds, the fluorine atom is often displaced first. nih.gov

Influence of Nucleophile Sterics and Electronics on Reaction Rates and Regioselectivity

The characteristics of the attacking nucleophile, specifically its steric bulk and electronic properties, profoundly influence both the rate and the regiochemical outcome of SNAr reactions.

Steric Effects: Sterically hindered nucleophiles will preferentially attack the least sterically encumbered position on the aromatic ring. In this compound, the C-4 position, being flanked by a hydrogen and a fluorine, is more accessible than the C-2 position, which is situated between a bromine and a nitro group. Therefore, bulky nucleophiles are expected to show a high degree of selectivity for substitution at the C-4 position.

Electronic Effects: The nucleophilicity of the attacking species is a key driver of the reaction rate. Stronger nucleophiles, such as alkoxides or primary amines, will react faster than weaker nucleophiles like water or alcohols. The electronic nature of the nucleophile can also influence regioselectivity, although this is often secondary to the directing effects of the substituents already on the aromatic ring.

A study on the reaction of 2,4-difluoronitrobenzene (B147775) with morpholine (B109124) demonstrated that the reaction proceeds via an addition-elimination mechanism to yield substitution products. ichrom.com This provides a model for understanding how similar nucleophiles would react with this compound.

Computational Modeling of SNAr Transition States

Computational chemistry offers powerful tools for elucidating the intricate details of reaction mechanisms, including the structures and energies of transition states and intermediates. For the SNAr reaction of this compound, computational modeling can provide valuable insights into the comparative leaving group abilities and the factors governing regioselectivity.

By calculating the activation energies for nucleophilic attack at each of the halogenated positions (C-1, C-2, and C-4), it is possible to predict the most likely site of substitution. These calculations would typically involve density functional theory (DFT) methods to accurately model the electronic structure of the Meisenheimer complex intermediates and the corresponding transition states. The models would account for the stabilizing effects of the nitro group on the negative charge that develops in the aromatic ring during the reaction.

Redox Chemistry of the Nitro Group and its Derivatives

The nitro group of this compound is a versatile functional handle that can be transformed into a variety of other nitrogen-containing groups, most notably amines.

Selective Reduction Strategies to Amines and Other Nitrogen-Containing Functional Groups

The selective reduction of the nitro group in the presence of other reducible functional groups, such as halogens, is a significant challenge in organic synthesis. Various methods have been developed to achieve this chemoselectivity.

One effective strategy involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like palladium on carbon (Pd/C). organic-chemistry.org This system has been shown to selectively reduce nitroarenes to the corresponding anilines, even in the presence of halogens. organic-chemistry.org Another approach utilizes hydrazine glyoxylate (B1226380) with zinc or magnesium powder, which can selectively and rapidly reduce aromatic nitro groups at room temperature without causing hydrogenolysis of halogen substituents. niscpr.res.in Metal-free reduction methods have also been developed, using reagents such as tetrahydroxydiboron, which offers high chemoselectivity.

The choice of reducing agent and reaction conditions is crucial to avoid unwanted side reactions, such as dehalogenation. For instance, while catalytic hydrogenation is a common method for nitro group reduction, it can sometimes lead to the removal of halogen substituents.

Mechanistic Elucidation of Catalytic Hydrogenation and Chemo-selective Reductions

Catalytic hydrogenation of nitroaromatics typically proceeds on the surface of a metal catalyst (e.g., Pd, Pt, Ni). The mechanism involves the adsorption of the nitro compound onto the catalyst surface, followed by the stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

The chemoselectivity of these reductions hinges on the relative rates of reduction of the nitro group versus the carbon-halogen bonds. Catalysts and reaction conditions can be tuned to favor the reduction of the nitro group. For example, the use of specific catalysts or the addition of catalyst poisons can suppress the hydrogenolysis of C-X bonds.

Pressure can also be a tool to mediate the selective reduction of aromatic nitro groups in the presence of other functionalities. researchgate.net Understanding the intricate interplay of substrate, reagent, catalyst, and reaction conditions is paramount for achieving the desired chemical transformation with high yield and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a substrate like this compound, these reactions offer a direct pathway to introduce a wide range of substituents at the C1 position, leveraging the reactivity of the carbon-bromine bond. The general mechanism for these transformations involves a catalytic cycle that typically includes oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (for C-C coupling) or coordination of an amine (for C-N coupling), and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. In the case of this compound, the reaction selectively occurs at the C-Br bond, as the C-F bonds are significantly less reactive towards oxidative addition.

Detailed research findings on the Suzuki-Miyaura coupling of substrates similar to this compound, such as 1-bromo-4-nitrobenzene (B128438), highlight the efficiency of this reaction. For instance, the coupling of 1-bromo-4-nitrobenzene with phenylboronic acid, catalyzed by a palladium-N-heterocyclic carbene complex supported on graphene oxide, proceeds to give the corresponding biaryl product. msu.edu The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. The electron-withdrawing nature of the nitro and fluoro groups in this compound can enhance the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. libretexts.org

Aryl HalideBoronic AcidCatalyst SystemBaseSolventYield (%)
1-Bromo-4-nitrobenzenePhenylboronic acidGO@Hpmaba-Pd/CuK2CO3H2O/EtOH>95

Table 1: Representative Suzuki-Miyaura Coupling of a Related Nitro-substituted Aryl Bromide. This table is based on data for a similar compound and is for illustrative purposes. Specific data for this compound was not available in the searched literature.

Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex. nih.gov This reaction is particularly valuable for synthesizing substituted anilines. For this compound, this transformation allows for the introduction of a variety of nitrogen-containing functionalities.

Aryl HalideAmineCatalyst SystemBaseSolventYield (%)
Bromobenzene (B47551)Morpholine[Pd(allyl)Cl]2 / XPhosNaOtBuToluene>95
BromobenzeneCarbazole[Pd(allyl)Cl]2 / TrixiePhosLiOtBuToluene>95

Table 2: Representative Buchwald-Hartwig Amination of Bromobenzene with Various Amines. This table illustrates typical conditions for Buchwald-Hartwig amination and is for illustrative purposes as specific data for this compound was not found in the searched literature. nih.gov

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne. sigmaaldrich.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction with this compound would yield a 2,4-difluoro-3-nitrophenylacetylene derivative.

The reactivity of the C-Br bond in this compound makes it a suitable substrate for the Sonogashira coupling. The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by a copper-mediated transmetalation with the alkyne, and subsequent reductive elimination. libretexts.org Research on related nitro-substituted aryl bromides, such as 1-bromo-4-nitrobenzene, has shown that these couplings can proceed efficiently, often under mild conditions. researchgate.net

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)
1-Bromo-4-nitrobenzenePhenylacetylenePd(PPh3)2Cl2 / CuIEt3NTHFHigh

Table 3: Representative Sonogashira Coupling of a Related Nitro-substituted Aryl Bromide. This table is based on data for a similar compound and is for illustrative purposes. Specific data for this compound was not available in the searched literature.

Challenges and Innovations in Catalyst Design for Polyhalogenated Substrates

The presence of multiple halogen atoms and a strongly electron-withdrawing nitro group in this compound presents specific challenges for palladium-catalyzed cross-coupling reactions. While the C-Br bond is the primary site of reaction, the potential for competitive reactions at the C-F bonds, although less likely, must be considered. Furthermore, the electron-deficient nature of the aromatic ring can influence the rates of the individual steps in the catalytic cycle.

Innovations in catalyst design have been crucial in addressing these challenges. The development of sterically bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, has been instrumental in improving the efficiency of cross-coupling reactions for electron-deficient and sterically hindered aryl halides. nih.gov These ligands facilitate the reductive elimination step, which can be slow for electron-poor substrates. More recent advances include the use of N-heterocyclic carbene (NHC) ligands and palladium nanoparticle catalysts, which can offer enhanced stability and activity. msu.edu For polyhalogenated substrates, achieving high selectivity for the desired C-Br bond activation while avoiding unwanted side reactions remains a key area of research.

Electrophilic Aromatic Substitution (EAS) Potential and Limitations

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. However, the potential for this compound to undergo EAS is severely limited by the strong deactivating effects of its substituents.

Deactivating Effects of Nitro and Multiple Halogen Substituents

The nitro group is a powerful electron-withdrawing group, both through inductive and resonance effects. It strongly deactivates the benzene (B151609) ring towards electrophilic attack by reducing the electron density of the π-system. stackexchange.comyoutube.com The fluorine and bromine atoms also contribute to the deactivation of the ring through their inductive electron-withdrawing effects, although they can participate in resonance donation to a lesser extent. The cumulative effect of one nitro group and three halogen atoms renders the aromatic ring of this compound highly electron-deficient and therefore, extremely unreactive towards most electrophiles.

Furthermore, the substituents direct incoming electrophiles to specific positions. The nitro group is a meta-director, while the halogens are ortho, para-directors. In a polysubstituted ring like this, predicting the regioselectivity of an EAS reaction, should it occur under harsh conditions, would be complex and likely lead to a mixture of products. However, the overwhelming deactivation generally precludes typical EAS reactions from occurring under standard conditions. Friedel-Crafts reactions, for instance, are generally unsuccessful on strongly deactivated rings such as nitrobenzene (B124822). libretexts.org

Exploration of Activated EAS Conditions for Highly Deactivated Aromatics

Electrophilic Aromatic Substitution (EAS) on a highly deactivated ring, such as that in this compound, presents a considerable challenge. The strong electron-withdrawing character of the two fluorine atoms and the nitro group significantly reduces the nucleophilicity of the benzene ring, making it resistant to attack by electrophiles.

Standard EAS conditions are generally ineffective for such deactivated substrates. To facilitate these reactions, highly reactive electrophiles and forcing conditions are necessary. For instance, the nitration of a deactivated aromatic ring typically requires the use of fuming nitric acid in concentrated sulfuric acid to generate a high concentration of the potent nitronium ion (NO₂⁺).

In the case of this compound, any potential EAS reaction would be directed by the existing substituents. The bromine and fluorine atoms are ortho, para-directing, while the nitro group is meta-directing. The positions on the ring are influenced as follows:

Position 5: Meta to the nitro group and ortho/para to the halogens. This position is the most likely site for electrophilic attack, should the reaction be forced to proceed.

Position 6: Ortho to the bromine and meta to the nitro group.

Achieving selective substitution under such conditions is often difficult, and the harsh conditions can lead to side reactions or decomposition of the starting material.

Table 1: Expected Reactivity of this compound in Electrophilic Aromatic Substitution

Reaction TypeReagentsExpected Outcome
NitrationHNO₃/H₂SO₄ (fuming)Substitution at position 5 is theoretically possible but would require harsh conditions.
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Extremely unlikely due to the deactivated nature of the ring.
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl₃ or RCOCl/AlCl₃Not expected to occur as the strongly deactivated ring is unreactive towards the carbocation or acylium ion electrophiles.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 1 Bromo 2,4 Difluoro 3 Nitrobenzene

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 1-bromo-2,4-difluoro-3-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

Detailed ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The substitution pattern of this compound—featuring two different halogen atoms and a nitro group—creates a complex electronic environment, leading to a unique set of chemical shifts for each nucleus.

¹H NMR Analysis: The molecule contains two protons on the aromatic ring. Experimental data has been reported in a patent for the synthesis of quinoxaline (B1680401) derivatives, where this compound was used as an intermediate. google.com The ¹H NMR spectrum, recorded in DMSO-d₆ at 500 MHz, showed two multiplets for the two aromatic protons at δ 7.42-7.73 ppm and δ 8.06-8.26 ppm. google.com The broad multiplet nature of these signals is expected due to complex spin-spin coupling between the protons and the two adjacent fluorine atoms (³J-coupling and ⁴J-coupling).

Proton Experimental Chemical Shift (δ ppm) in DMSO-d₆ Multiplicity
H-57.42 - 7.73Multiplet
H-68.06 - 8.26Multiplet
Table 1: Experimental ¹H NMR Data for this compound. google.com

¹³C NMR Analysis: While experimental ¹³C NMR data is not publicly available, the chemical shifts can be predicted based on established substituent effects on a benzene (B151609) ring. The spectrum is expected to show six distinct signals, one for each carbon atom. The carbons directly attached to the highly electronegative fluorine (C-2, C-4) and nitro group (C-3) would be significantly deshielded, appearing far downfield. The carbon bearing the bromine atom (C-1) would also be downfield, while the two carbons attached to hydrogen (C-5, C-6) would be the most upfield.

Carbon Atom Predicted Chemical Shift (δ ppm) Expected Multiplicity (due to C-F coupling)
C-1110-120Doublet
C-2150-160Doublet
C-3145-155Singlet
C-4155-165Doublet
C-5120-130Doublet
C-6125-135Singlet
Table 2: Predicted ¹³C NMR Chemical Shifts and Splitting Patterns for this compound. Note: These are theoretical values.

¹⁹F NMR Analysis: The ¹⁹F NMR spectrum is predicted to show two distinct signals, as the two fluorine atoms are in chemically non-equivalent environments. Each signal would appear as a doublet of doublets due to coupling with the other fluorine atom and the adjacent ring proton.

Fluorine Atom Predicted Chemical Shift (δ ppm)
F (at C-2)-110 to -120
F (at C-4)-100 to -110
Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound. Note: These are theoretical values relative to a standard like CFCl₃.

Through-Space and Through-Bond Coupling Constant Elucidation (e.g., NOESY, HMBC)

While specific coupling constants were not resolved in the available data, 2D NMR techniques are crucial for their elucidation. google.com

Heteronuclear Multiple Bond Correlation (HMBC) would be used to establish through-bond connectivity over two to three bonds. For instance, the proton at H-5 would show correlations to C-1, C-3, C-4, and C-6, while H-6 would correlate to C-1, C-2, and C-4. These correlations would be definitive in assigning the carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies through-space correlations, which are critical for confirming conformation and the relative positions of substituents. A NOESY experiment would be expected to show a correlation between the fluorine at C-2 and the proton at H-6, as well as between the fluorine at C-4 and the proton at H-5, confirming their spatial proximity on the aromatic ring.

Application of Advanced 2D NMR Techniques for Connectivity and Conformation

To overcome the signal overlap and complex coupling patterns in the 1D spectra, a suite of 2D NMR experiments is necessary.

Correlation Spectroscopy (COSY) would establish the coupling relationship between the two aromatic protons, H-5 and H-6.

Heteronuclear Single Quantum Coherence (HSQC) would directly correlate each proton to its attached carbon, definitively assigning the signals for C-5 and C-6.

Combining the information from COSY, HSQC, and HMBC allows for a complete and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways, which provides further structural evidence.

Exact Mass Determination and Isotopic Pattern Interpretation

The molecular formula of this compound is C₆H₂BrF₂NO₂. The theoretical exact mass of the monoisotopic molecular ion is 236.92370 Da. Experimental analysis using electrospray ionization (ES+) has confirmed the presence of the protonated molecule, [M+H]⁺. google.com

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks (M and M+2) separated by two mass units (m/z) with an intensity ratio of approximately 1:1. This pattern is a clear indicator of the presence of a single bromine atom in the molecule and its fragments.

Ion Theoretical m/z (for ⁷⁹Br) Theoretical m/z (for ⁸¹Br) Expected Relative Intensity
[C₆H₂⁷⁹BrF₂NO₂]⁺236.9237-~100%
[C₆H₂⁸¹BrF₂NO₂]⁺-238.9216~98%
Table 4: Predicted Isotopic Pattern for the Molecular Ion of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

While full MS/MS fragmentation data has not been reported in the literature, likely fragmentation pathways can be predicted based on the structure. Tandem mass spectrometry involves isolating the molecular ion and inducing fragmentation to produce daughter ions, providing evidence for the molecule's substructures.

The most probable fragmentation pathways would involve the loss of the nitro group or the halogen substituents, as these bonds are typically weaker.

Precursor Ion (m/z) Predicted Fragment Lost Predicted Fragment Ion (m/z) Notes on Fragmentation
237/239NO₂191/193Loss of the nitro group is a common pathway for nitroaromatic compounds.
237/239Br158Cleavage of the C-Br bond. The resulting fragment would not have the Br isotopic pattern.
237/239HNO₂190/192Loss of nitrous acid, a potential rearrangement and fragmentation pathway.
191/193CO163/165Subsequent fragmentation could involve the loss of carbon monoxide from the aromatic ring.
Table 5: Predicted MS/MS Fragmentation Pathways for this compound. Note: These are theoretical fragmentation patterns.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, the spectra would be dominated by vibrations associated with the nitro group, the carbon-halogen bonds, and the aromatic ring itself.

Characteristic Absorption Bands for Nitro, Halogen, and Aromatic Ring Vibrations

Nitro Group (NO₂) Vibrations: The nitro group typically gives rise to two prominent stretching vibrations: the asymmetric stretching (νas) and the symmetric stretching (νs). For aromatic nitro compounds, the asymmetric stretch is generally observed in the range of 1500-1570 cm⁻¹, while the symmetric stretch appears in the 1300-1370 cm⁻¹ region. These bands are usually strong in the infrared spectrum.

Carbon-Halogen (C-X) Vibrations: The carbon-fluorine (C-F) stretching vibrations in aromatic compounds typically appear as strong bands in the IR spectrum, generally in the region of 1250-1000 cm⁻¹. The carbon-bromine (C-Br) stretching vibration is found at lower frequencies, typically in the 600-500 cm⁻¹ range, due to the heavier mass of the bromine atom.

Aromatic Ring Vibrations: The benzene ring itself has a set of characteristic vibrations. These include C-H stretching vibrations, which occur above 3000 cm⁻¹, and C-C stretching vibrations within the ring, which are typically found in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-700 cm⁻¹ range.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group/VibrationPredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Asymmetric NO₂ Stretch1570 - 1500Strong
Symmetric NO₂ Stretch1370 - 1300Strong
Aromatic C-C Stretch1600 - 1400Medium to Strong
C-F Stretch1250 - 1000Strong
Aromatic C-H Out-of-Plane Bend900 - 700Strong
C-Br Stretch600 - 500Medium to Strong

Correlation of Vibrational Frequencies with Electronic Effects of Substituents

The precise positions of the vibrational bands are influenced by the electronic effects of the substituents (bromo, fluoro, and nitro groups). The nitro group is a strong electron-withdrawing group, which can decrease the electron density in the aromatic ring and affect the force constants of the C-C and C-H bonds. The fluorine and bromine atoms also exert electron-withdrawing inductive effects. These electronic interactions can lead to shifts in the vibrational frequencies compared to unsubstituted benzene. For instance, the electron-withdrawing nature of the substituents would be expected to shift the aromatic C-C stretching frequencies.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would provide precise data on its molecular geometry and how the molecules pack together in the crystal lattice.

Accurate Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A single-crystal X-ray diffraction analysis would yield a detailed picture of the molecule's geometry.

Bond Lengths: The C-C bond lengths within the aromatic ring would be expected to be in the range of 1.37-1.40 Å, with some variation due to the electronic influence of the substituents. The C-N bond length would likely be around 1.47 Å, and the N-O bonds in the nitro group would be approximately 1.22 Å. The C-F and C-Br bond lengths would also be determined with high precision.

Bond Angles: The internal bond angles of the benzene ring are expected to be close to 120°, but distortions will likely occur due to steric hindrance between the adjacent bromo, fluoro, and nitro groups. The C-N-O and O-N-O bond angles within the nitro group would also be determined.

Dihedral Angles: A key structural feature would be the dihedral angle between the plane of the nitro group and the plane of the benzene ring. Due to the steric bulk of the ortho-substituents (the bromine and one of the fluorine atoms), it is anticipated that the nitro group would be twisted out of the plane of the aromatic ring.

Table 2: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value
C-C (aromatic) Bond Length~1.39 Å
C-N Bond Length~1.47 Å
N-O Bond Length~1.22 Å
C-F Bond Length~1.35 Å
C-Br Bond Length~1.90 Å
Aromatic Ring Internal Angles~120° (with distortions)
Nitro Group Twist AngleSignificant deviation from 0°

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal is governed by intermolecular forces. For this compound, several types of interactions would be anticipated to play a role in the crystal packing.

Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic species and interacts with a nucleophilic region on an adjacent molecule.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are aligned.

Dipole-Dipole Interactions: The polar nitro group introduces a significant dipole moment to the molecule, leading to dipole-dipole interactions that will influence the crystal packing.

Computational Chemistry and Quantum Mechanical Studies of 1 Bromo 2,4 Difluoro 3 Nitrobenzene

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

This area of study focuses on the electronic characteristics of a molecule to predict its stability, reactivity, and kinetic properties. By employing quantum mechanical calculations, one can determine the arrangement of electrons and the nature of the molecular orbitals.

HOMO-LUMO Energy Gaps and Their Implications for Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wuxiapptec.com A smaller energy gap generally implies that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state, making it more willing to engage in chemical reactions. wuxiapptec.com For 1-bromo-2,4-difluoro-3-nitrobenzene, a molecule with multiple electron-withdrawing groups (two fluorine atoms and a nitro group), a significant HOMO-LUMO gap would be anticipated, suggesting a relatively high degree of stability. Theoretical calculations, typically using Density Functional Theory (DFT) methods, would be required to determine the precise energy values.

ParameterCalculated Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy Gap (ΔE)Data not available

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or orange) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net For this compound, the ESP map would likely show significant negative potential around the oxygen atoms of the nitro group and the highly electronegative fluorine atoms. A region of positive potential, known as a sigma-hole, might be present on the bromine atom, which could influence its ability to form halogen bonds. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting and interpreting spectroscopic data, aiding in the structural elucidation of compounds.

Computational NMR Chemical Shift and Coupling Constant Prediction

Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra of a molecule with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. irjet.net Such predictions are instrumental in assigning signals in experimental spectra to specific atoms within the molecule. For this compound, this would involve predicting the chemical shifts for the two hydrogen atoms and six carbon atoms, as well as the fluorine atoms, and calculating the spin-spin coupling constants between them.

AtomPredicted Chemical Shift (ppm)Predicted Coupling Constants (Hz)
H-5Data not availableData not available
H-6Data not availableData not available
C-1Data not availableData not available
C-2Data not availableData not available
C-3Data not availableData not available
C-4Data not availableData not available
C-5Data not availableData not available
C-6Data not availableData not available

Simulated Vibrational Spectra for IR and Raman Band Assignment

Computational modeling allows for the simulation of infrared (IR) and Raman spectra by calculating the vibrational frequencies of a molecule's bonds. researchgate.net These theoretical spectra are crucial for assigning experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net For this compound, a simulation would predict the frequencies and intensities of characteristic vibrations, including C-H, C-F, C-Br, C-N, and N=O bond stretches, as well as aromatic ring vibrations. This is often accomplished using DFT calculations, and the resulting frequencies are typically scaled to correct for anharmonicity and other systematic errors. globalresearchonline.net

Reaction Pathway Modeling and Transition State Characterization

Quantum chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step understanding of the underlying mechanism. This involves mapping the potential energy surface to identify the reactants, products, intermediates, and, most importantly, the transition states.

The characterization of a transition state—the highest energy point on the reaction coordinate—is essential for determining the reaction's activation energy, which in turn governs the reaction rate. For this compound, this type of modeling could be used to predict the outcomes of reactions such as nucleophilic aromatic substitution. For instance, calculations could determine whether a nucleophile would preferentially attack the carbon attached to the bromine or one of the carbons attached to a fluorine, providing invaluable predictive power for synthetic chemists.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are crucial for its interactions and reactivity. Conformational analysis and molecular dynamics simulations are powerful computational tools to explore these aspects.

A key conformational feature of this compound is the rotation of the nitro group relative to the benzene (B151609) ring. The presence of ortho-substituents (a bromine atom and a fluorine atom) is expected to create a significant rotational barrier. nih.gov Computational methods can quantify this barrier by calculating the energy of the molecule as a function of the dihedral angle between the nitro group and the aromatic ring.

Studies on ortho-substituted nitrobenzenes have shown that the nitro group is often twisted out of the plane of the benzene ring in the lowest energy conformation to alleviate steric strain. nih.gov For this compound, a twisted conformation of the nitro group is highly probable.

Table 3: Hypothetical Calculated Rotational Barrier for the Nitro Group in this compound

ConformationDihedral Angle (O-N-C-C)Relative Energy (kcal/mol)
Perpendicular (Transition State)90°6.5
Twisted (Minimum Energy)~45°0.0
Planar (Transition State)4.8

Note: These values are hypothetical and based on computational studies of similarly substituted nitrobenzenes.

The solvent environment can have a profound impact on the geometry and electronic properties of a molecule. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvents. nih.govacs.org These simulations track the movements of the solute and solvent molecules over time, providing insights into solvation shells and specific solute-solvent interactions.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Approaches

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govresearchgate.net These models rely on molecular descriptors that can be calculated using computational methods.

For a compound like this compound, various descriptors can be computed, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. researchgate.netnih.govmdpi.com These descriptors can then be used to build QSAR/QSPR models to predict properties such as toxicity, mutagenicity, or thermal stability. researchgate.net

Table 4: Representative Molecular Descriptors for a Halogenated Nitrobenzene (B124822) Used in QSAR/QSPR Modeling

DescriptorDescriptionHypothetical Value
LogPOctanol-water partition coefficient3.1
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8 eV
Dipole MomentMolecular dipole moment3.5 D
Molecular WeightMass of the molecule237.99 g/mol
PolarizabilityAverage molecular polarizability15.2 ų

Note: These values are for illustrative purposes and would be calculated for a series of related compounds to develop a robust QSAR/QSPR model.

Strategic Applications of 1 Bromo 2,4 Difluoro 3 Nitrobenzene As a Versatile Synthetic Intermediate

Precursor for Advanced Pharmaceutical Intermediates

The presence of fluorine and nitrogen functionalities in a molecule can significantly influence its biological activity, metabolic stability, and pharmacokinetic properties. Consequently, 1-Bromo-2,4-difluoro-3-nitrobenzene serves as a crucial starting material for the synthesis of advanced pharmaceutical intermediates.

Synthesis of Biologically Active Scaffolds Bearing Fluorine and Nitrogen Functionalities

The distinct reactivity of the bromine, fluorine, and nitro groups on the this compound ring allows for sequential and regioselective modifications, enabling the synthesis of diverse, biologically active scaffolds. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions to form amides, sulfonamides, and other nitrogen-containing heterocycles. The bromine and fluorine atoms are susceptible to nucleophilic aromatic substitution and cross-coupling reactions, providing pathways to introduce a wide array of substituents.

For instance, related bromodifluoronitrobenzene isomers are utilized in the synthesis of N2-phenylpyrimidine-2,4-diamine compounds, which have shown efficacy as inhibitors of epidermal growth factor receptor (EGFR) mutations, relevant in cancer therapy. While specific examples for the 3-nitro isomer are less documented in publicly available literature, its structural similarity and reactivity patterns suggest its potential in creating analogous or novel pharmacologically active cores. The synthesis of such scaffolds often involves a multi-step process, as illustrated by the general synthetic routes for related compounds.

Development of Libraries of Potential Drug Candidates

The modular nature of reactions involving this compound makes it an ideal substrate for combinatorial chemistry and the development of libraries of potential drug candidates. By systematically varying the nucleophiles and coupling partners that react with the different functional groups of the core scaffold, a large number of structurally diverse molecules can be rapidly synthesized. This high-throughput synthesis approach is instrumental in the early stages of drug discovery for identifying "hit" compounds with desired biological activity.

The generation of these libraries allows for the exploration of a vast chemical space, increasing the probability of discovering novel compounds with therapeutic potential. Although detailed library compositions derived specifically from this compound are often proprietary, the principle is well-established within the pharmaceutical industry.

Building Block for Agrochemicals and Crop Protection Agents

Similar to its role in pharmaceuticals, the unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of novel agrochemicals. The incorporation of fluorine atoms, in particular, is a well-known strategy to enhance the efficacy and metabolic stability of pesticides.

Design of Novel Herbicides and Fungicides

The development of new herbicides and fungicides is crucial for modern agriculture. Isomers of bromodifluoronitrobenzene are known to be key intermediates in the production of various crop protection agents. For example, related fluorinated nitroaromatic compounds are precursors to herbicides that act by inhibiting protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis in weeds. While specific commercial products derived directly from this compound are not explicitly detailed in public literature, its potential as a starting material for analogous compounds is significant. The synthetic versatility of this compound allows for the creation of new molecular structures that could lead to the discovery of herbicides and fungicides with improved selectivity and environmental profiles.

Synthesis of Insecticides and Plant Growth Regulators

The structural motifs accessible from this compound are also relevant to the design of insecticides and plant growth regulators. The ability to introduce various functional groups allows for the fine-tuning of a molecule's interaction with specific biological targets in insects or plants. For instance, the synthesis of pyrethroid analogues, a major class of insecticides, often involves halogenated aromatic precursors. Furthermore, the development of novel plant growth regulators, which can enhance crop yield and resilience, can benefit from the diverse chemical space accessible from this versatile building block. Research in this area is ongoing, with many new potential applications being explored in academic and industrial laboratories.

Material Science Applications

The applications of this compound extend beyond the life sciences into the realm of material science. The presence of fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity to polymers and other materials. The nitro and bromo functionalities provide reactive handles for polymerization and surface modification.

This compound and its derivatives can be used in the synthesis of high-performance polymers, including poly(ester-imide)s, which exhibit excellent thermal resistance. The incorporation of such fluorinated and nitrated aromatic units can enhance the properties of materials used in demanding applications, such as electronics and aerospace. The ability to participate in various coupling reactions also makes it a useful monomer for the creation of specialized polymeric materials with tailored properties.

Monomer in the Synthesis of Functional Polymers and Copolymers

While specific examples of polymers synthesized directly from this compound are not extensively documented, its structure is analogous to monomers used in the production of high-performance polymers like poly(aryl ether ketone)s (PAEKs). In these reactions, activated aryl halides are reacted with bisphenols in a nucleophilic aromatic substitution polycondensation reaction.

The fluorine atoms on the ring of this compound, activated by the electron-withdrawing nitro group, could potentially undergo displacement by nucleophiles. This would allow it to be incorporated as a monomer or a modifying agent in polymer chains. The introduction of the nitro group could also serve as a site for further functionalization of the resulting polymer, for instance, by reduction to an amine group, which could then be used to crosslink the polymer or attach other functional moieties. The isomeric compound, 1-bromo-2,4-difluoro-5-nitrobenzene, is noted for its use in producing advanced materials, including polymers, where its fluorine atoms contribute to enhanced thermal stability and chemical resistance.

Components for Organic Electronic Devices (e.g., OLEDs, OFETs)

Fluorinated aromatic compounds are of significant interest in the field of organic electronics for their unique electronic properties and stability. Although direct application of this compound in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs) is not specifically reported, its derivatives could serve as building blocks for such components.

The synthesis of hole-transporting or electron-transporting materials often involves the coupling of various aromatic units. The bromo- functionality on this compound could be utilized in cross-coupling reactions (e.g., Suzuki or Stille coupling) to build larger conjugated systems required for these applications. Furthermore, the presence of fluorine atoms can help to tune the energy levels (HOMO/LUMO) of the material to facilitate efficient charge injection and transport. The nitro group, being strongly electron-withdrawing, could be a key part of an electron-deficient unit in materials designed for electron transport.

Precursors for Liquid Crystal and Optoelectronic Materials

Fluorinated compounds are crucial in the design of liquid crystal materials for display technologies. The incorporation of fluorine atoms can significantly influence the dielectric anisotropy, viscosity, and other key properties of liquid crystals. A patent for the related compound, 4-bromo-2,3-difluorobenzaldehyde, highlights its role as an important intermediate for fluorinated liquid crystals.

This compound could serve as a precursor to liquid crystalline structures. Through a series of synthetic transformations, such as replacing the bromine or nitro group with appropriate mesogenic (liquid crystal-forming) units, it could be converted into a component of a liquid crystal mixture. The difluoronitrophenyl core would impart a strong dipole moment, a desirable feature for creating materials with specific dielectric properties required for display applications.

Synthesis of Dyes, Pigments, and Fluorescent Probes

The chromophoric (color-producing) nature of the nitroaromatic system, combined with the reactive sites on this compound, makes it a potential starting point for the synthesis of novel colorants and fluorescent molecules.

Design of Chromophores with Tunable Spectral Properties

The synthesis of azo dyes, a major class of synthetic colorants, typically involves the diazotization of a primary aromatic amine and subsequent coupling with an electron-rich partner. The nitro group of this compound can be chemically reduced to form the corresponding aniline (B41778) (3-bromo-2,6-difluoroaniline). This aniline derivative could then be diazotized and coupled with various aromatic compounds (like phenols or anilines) to produce a range of azo dyes.

The spectral properties (i.e., the color) of the resulting dyes would be influenced by the electronic nature of the substituents on the 1-bromo-2,4-difluoro-3-nitrophenyl ring and the nature of the coupling partner. The electron-withdrawing fluorine atoms would likely cause a shift in the absorption wavelength compared to non-fluorinated analogues. By systematically varying the coupling component, a library of dyes with a range of colors and tunable spectral properties could be developed.

Development of Fluorescent Tags and Imaging Agents

The development of fluorescent probes for biological imaging often relies on the synthesis of molecules with specific absorption and emission characteristics. While there are no specific reports on using this compound for this purpose, it could serve as a scaffold for building such probes. For instance, the nitro group is known to quench fluorescence. This property could be exploited in the design of "turn-on" fluorescent probes where the probe is initially non-fluorescent, but becomes fluorescent upon reaction with a specific analyte that chemically transforms the nitro group.

Furthermore, the bromo-substituent could be used to attach this fluorinated nitroaromatic unit to other fluorescent systems, such as BODIPY or pyrene, to modulate their fluorescent properties or to create probes with new sensing capabilities. The lipophilicity and electronic nature imparted by the fluorinated ring could influence the probe's interaction with biological membranes or its sensitivity to the local environment.

Environmental and Toxicological Considerations of 1 Bromo 2,4 Difluoro 3 Nitrobenzene and Its Transformation Products

Environmental Fate and Degradation Pathways

The environmental fate of a chemical compound is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes. For 1-Bromo-2,4-difluoro-3-nitrobenzene, a comprehensive assessment is challenging due to the limited availability of specific experimental data. However, by examining the behavior of structurally similar compounds, such as nitroaromatics and halogenated hydrocarbons, a scientifically informed projection of its environmental behavior can be formulated.

Photodegradation Mechanisms in Aquatic and Atmospheric Systems

Direct and indirect photolysis can be significant degradation pathways for aromatic compounds in the environment. The nitroaromatic structure of this compound suggests potential for photodegradation. Nitroaromatic compounds can absorb sunlight, leading to the formation of excited states that can undergo various reactions, including the reduction of the nitro group or cleavage of the aromatic ring. The presence of halogen atoms can influence the rate and mechanism of photodegradation.

Biodegradation Studies by Environmental Microorganisms

The biodegradation of nitroaromatic compounds is a critical process for their removal from contaminated environments. However, the presence of the electron-withdrawing nitro group and halogen substituents often makes these compounds recalcitrant to microbial attack. nih.gov Microorganisms have evolved diverse strategies to metabolize nitroaromatics, often involving the reduction of the nitro group to an amino group. nih.gov

Specific biodegradation studies on this compound are currently lacking. However, research on other halogenated nitroaromatics provides valuable insights. For example, some bacterial strains have been shown to degrade chlorinated and fluorinated nitrophenols. mdpi.com The degradation pathways often initiate with the reduction of the nitro group, followed by dehalogenation. The presence of multiple halogen atoms, particularly fluorine, can significantly hinder biodegradation due to the strength of the carbon-fluorine bond. mdpi.com Therefore, it is anticipated that this compound would be resistant to rapid biodegradation.

Persistence and Mobility in Environmental Compartments (Soil, Water, Air)

The persistence and mobility of a chemical in the environment are influenced by its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. Persistent and mobile organic substances are of particular concern as they can lead to widespread contamination of water resources. nih.gov

No experimental data on the persistence and mobility of this compound are available. However, based on its structure, some general predictions can be made. The compound is expected to have low water solubility and a moderate octanol-water partition coefficient (Log Kow), suggesting a tendency to adsorb to organic matter in soil and sediment. This would limit its mobility in the subsurface. Its relatively low volatility suggests that volatilization from water surfaces to the atmosphere would be a slow process. The presence of halogen atoms, especially fluorine, is known to increase the persistence of organic compounds in the environment. mdpi.com

Table 1: Predicted Environmental Fate Parameters for this compound

ParameterPredicted Value/BehaviorBasis for Prediction
Photodegradation Slow to moderateInferred from behavior of other nitroaromatic compounds.
Biodegradation Slow; likely recalcitrantInferred from the known resistance of halogenated nitroaromatics to microbial degradation. nih.govmdpi.com
Persistence HighBased on the presence of nitro and multiple halogen (F, Br) substituents.
Mobility in Soil Low to moderatePredicted low water solubility and moderate adsorption to organic matter.
Bioaccumulation Potential ModerateInferred from its lipophilic character suggested by the Log Kow.

Ecotoxicological Impact Assessment

The ecotoxicological impact of a chemical refers to its adverse effects on ecosystems, including aquatic and terrestrial organisms. The toxicity of nitroaromatic compounds is well-documented, and the presence of halogens can further modify their toxicological profile.

Effects on Aquatic Biota (e.g., Algae, Daphnia, Fish)

Nitroaromatic compounds are known to be toxic to a wide range of aquatic organisms. cdc.gov The mode of toxic action is often related to the reduction of the nitro group within the organism, leading to the formation of reactive intermediates that can cause oxidative stress and damage to cellular components.

Specific ecotoxicological data for this compound are not available. However, studies on other substituted nitrobenzenes can provide an indication of its potential toxicity. For example, the toxicity of nitrobenzenes to aquatic organisms often increases with the degree of halogenation. It is therefore reasonable to assume that this compound would exhibit significant toxicity to aquatic life. Quantitative Structure-Activity Relationship (QSAR) models, which predict toxicity based on chemical structure, could provide estimates of its acute and chronic toxicity to representative aquatic species, but such specific predictions for this compound are not currently published.

Impact on Terrestrial Ecosystems and Soil Microflora

Table 2: Inferred Ecotoxicological Profile of this compound

Organism GroupPredicted EffectBasis for Inference
Aquatic Algae High ToxicityGeneral toxicity of nitroaromatic compounds to primary producers. cdc.gov
Aquatic Invertebrates (e.g., Daphnia) High ToxicityKnown sensitivity of invertebrates to substituted nitrobenzenes.
Fish High ToxicityGeneral toxicity of nitroaromatic compounds to fish. cdc.gov
Soil Microorganisms Inhibition of activity at high concentrationsKnown antimicrobial properties of some nitroaromatic compounds.
Terrestrial Plants Potential for phytotoxicityInferred from the general toxicity of related compounds.

Mammalian Toxicology and Metabolic Transformations

The mammalian toxicology of this compound is not extensively documented in publicly available scientific literature. However, by examining the known toxicological profiles of structurally related halogenated nitroaromatic compounds, a probable toxicological framework can be inferred. The toxicity of such compounds is intrinsically linked to the metabolic pathways they undergo following exposure.

Studies on various substituted nitrobenzenes have demonstrated their genotoxic potential in cultured human peripheral lymphocytes, with a significant number of these compounds inducing chromosome aberrations. nih.gov The genotoxicity of these compounds is linked to the characteristics of the substituent groups on the benzene (B151609) ring. nih.gov It is plausible that this compound would exhibit similar cytotoxic and genotoxic effects due to the presence of the nitro group, which is a well-known structural alert for mutagenicity. researchgate.net The biological effects of DNA adducts formed by nitroaromatic compounds are a key area of research, as these adducts can lead to mutations if not repaired. uconn.edu

Table 1: Inferred In Vitro Toxicological Profile of this compound Based on Related Compounds

Toxicological Endpoint Inferred Effect Basis of Inference
Cytotoxicity Likely to be cytotoxic, with the degree of toxicity related to its reduction potential.The presence of strong electron-withdrawing groups (nitro, fluorine, bromine) suggests a higher potential for reduction and formation of cytotoxic reactive intermediates. nih.gov
Genotoxicity Likely to be genotoxic, causing DNA damage and chromosome aberrations.The nitroaromatic structure is a known alert for genotoxicity. Studies on other substituted nitrobenzenes show a high incidence of genotoxic activity. nih.govresearchgate.net

The biotransformation of nitroaromatic compounds is a critical determinant of their toxicity. The metabolism of these compounds can proceed through two major competing pathways: reduction of the nitro group or oxidation of the aromatic ring.

The reduction of the nitro group is a key metabolic process for nitroaromatic compounds and can be carried out by various enzymes, including nitroreductases found in gut microbiota and hepatic enzymes. acs.orgscielo.brnih.gov This reduction is a stepwise process, proceeding through nitroso and hydroxylamine (B1172632) intermediates to form the corresponding amine. libretexts.org For many nitroaromatic compounds, this reductive metabolism is considered a bioactivation pathway, leading to the formation of reactive metabolites that can bind to cellular macromolecules. acs.org For instance, the reduction of the nitro group to a hydroxylamine is an initial step in the metabolism of nitrobenzene (B124822). nih.gov

While specific metabolites of this compound have not been identified in the literature, it is anticipated that its metabolism would yield halogenated aminodifluorobenzene derivatives through the reduction of the nitro group. The presence of bromine and fluorine atoms may also influence the metabolic fate, potentially undergoing dehalogenation reactions, although this is less commonly the primary pathway for aromatic halogens.

The metabolic activation of nitroaromatic compounds, primarily through nitroreduction, leads to the formation of highly reactive electrophilic intermediates. The nitroso and particularly the N-hydroxylamine metabolites are capable of reacting with nucleophilic sites in cellular macromolecules, including DNA, to form stable adducts. nih.govnih.gov

These DNA adducts, if not removed by cellular repair mechanisms, can lead to mutations during DNA replication, which is a critical event in the initiation of carcinogenesis. uconn.edunih.govyoutube.com The formation of DNA adducts has been observed for numerous nitro-polycyclic aromatic hydrocarbons and other nitroaromatic compounds. uconn.edunih.gov The stable end products of the reaction of many aromatic amines and nitroaromatic compounds with DNA are predominantly formed at the C8 position of guanine. nih.gov It is highly probable that the metabolism of this compound would also generate reactive intermediates capable of forming DNA adducts, thereby contributing to its potential carcinogenicity. nih.gov

Risk Assessment Frameworks for Halogenated Nitroaromatic Compounds (General principles)

The risk assessment of chemicals like this compound, which fall under the category of halogenated nitroaromatic compounds, follows a structured framework to evaluate their potential adverse effects on human health and the environment. e3s-conferences.orge3s-conferences.orgmdpi.com This process is essential for establishing safe exposure levels and implementing appropriate management strategies. e3s-conferences.orgfrontiersin.org

Hazard Identification is the initial step in risk assessment and involves determining whether a chemical can cause adverse health effects. wcupa.eduenvirofluid.comecoonline.comilo.org This is achieved by reviewing toxicological data from in vitro, in vivo animal studies, and human epidemiological studies, where available. For a compound like this compound, hazard identification would focus on the known toxic properties of halogenated nitroaromatic compounds, such as their potential for mutagenicity, carcinogenicity, and systemic toxicity. nih.govnfpa.orgepa.gov The process relies on information from sources like Safety Data Sheets (SDS) and chemical labels which include hazard pictograms and statements. wcupa.eduenvirofluid.comecoonline.com

Dose-Response Assessment follows hazard identification and aims to quantify the relationship between the dose of a substance and the incidence and severity of an adverse effect. wikipedia.orgcmmcp.org This involves establishing a no-observed-adverse-effect level (NOAEL) or a lowest-observed-adverse-effect level (LOAEL) from experimental data. cmmcp.org More advanced methods, such as benchmark dose (BMD) modeling, are increasingly used to derive a point of departure for risk assessment. researchgate.net The dose-response curve provides crucial information on the potency of a chemical and helps in determining safe exposure levels for the population. wikipedia.org

Table 2: Key Methodologies in Hazard and Dose-Response Assessment

Assessment Step Methodology Description
Hazard Identification Review of Toxicological DataExamination of existing studies (in vitro, in vivo) to identify potential health hazards. wcupa.eduenvirofluid.com
Structure-Activity Relationship (SAR)Predicting toxicity based on the chemical structure and the known toxicity of similar compounds.
GHS ClassificationUtilizing the Globally Harmonized System for hazard classification and communication. ecoonline.com
Dose-Response Assessment NOAEL/LOAEL ApproachIdentifying the highest dose with no observed adverse effect or the lowest dose with an observed adverse effect in studies. cmmcp.org
Benchmark Dose (BMD) ModelingA statistical modeling approach to determine a dose corresponding to a specified level of response. researchgate.net

Understanding how humans and the environment come into contact with a chemical is fundamental to assessing its risk. Exposure assessment identifies the sources, pathways, routes, and magnitude of exposure. safeopedia.comc-ih.com

Exposure Pathways describe the course a chemical takes from its source to the exposed organism. For an industrial chemical like this compound, potential exposure pathways could include releases into the air, water, or soil from manufacturing or use facilities. c-ih.com

Routes of Uptake are the ways a chemical can enter the body. The primary routes of exposure in an industrial setting are:

Inhalation: Breathing in contaminated air is a common route of exposure for volatile or aerosolized chemicals. canada.caccohs.ca

Dermal Absorption: Direct contact with the skin can lead to local effects or absorption into the bloodstream. canada.caccohs.ca

Ingestion: Swallowing can occur through hand-to-mouth contact after handling the chemical or from consuming contaminated food or water. canada.caccohs.ca

Injection: While less common in most industrial settings, accidental skin puncture can lead to direct entry into the bloodstream. ccohs.cawarrenforensics.com

An analysis of these pathways and routes is crucial for developing effective control measures, such as engineering controls and personal protective equipment, to minimize exposure and protect worker health. warrenforensics.com

Future Research Directions and Innovations in the Chemistry of 1 Bromo 2,4 Difluoro 3 Nitrobenzene

Exploration of Sustainable and Atom-Economical Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the need for processes that are not only efficient but also environmentally benign. For a compound like 1-bromo-2,4-difluoro-3-nitrobenzene, which serves as a key intermediate, the development of sustainable and atom-economical synthetic routes is paramount.

Development of Catalytic Systems for C-F and C-Br Bond Activation

The selective activation and functionalization of carbon-halogen bonds are central to modern organic synthesis. In this compound, the presence of both C-F and C-Br bonds offers a rich playground for catalytic innovation.

The C-Br bond, being weaker than the C-F bond, is more amenable to activation. Future research will likely focus on developing highly selective catalytic systems, such as those based on palladium, copper, or nickel, for the targeted functionalization of the C-Br bond. These advancements would enable the introduction of a wide array of substituents at this position, paving the way for the synthesis of diverse molecular architectures.

Conversely, the activation of the inert C-F bond presents a more significant challenge. However, recent breakthroughs in catalysis offer promising avenues. Research into transition-metal catalysts, particularly those based on nickel and palladium, has shown potential for the activation of C-F bonds in polyhalogenated aromatic compounds. The development of specialized ligands that can facilitate the oxidative addition of the catalyst to the C-F bond will be a key area of investigation. Furthermore, photocatalysis is emerging as a powerful tool for C-F bond activation under mild conditions, and its application to substrates like this compound could lead to novel and sustainable synthetic transformations.

Application of Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for seamless scale-up. The synthesis of this compound and its subsequent functionalization are well-suited for adaptation to continuous-flow systems.

Investigation of Novel Reactivity and Transformation Pathways

Beyond established synthetic methods, the exploration of novel reactivity patterns is crucial for expanding the chemical space accessible from this compound. Modern synthetic techniques like electroorganic synthesis, photoredox catalysis, and mechanochemistry hold immense potential in this regard.

Electroorganic Synthesis and Photoredox Catalysis

Electroorganic synthesis, which utilizes electricity to drive chemical reactions, offers a green and often highly selective alternative to conventional methods. The nitro group in this compound is electroactive and can be selectively reduced to other functional groups, such as nitroso, hydroxylamino, or amino groups, by controlling the electrode potential. This opens up avenues for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Photoredox catalysis, which uses light energy to initiate chemical transformations, has revolutionized organic synthesis in recent years. This methodology can be employed to generate reactive radical intermediates from this compound under mild conditions. For example, photoredox-mediated activation of the C-Br bond could enable a variety of cross-coupling reactions, while selective C-F bond functionalization might also be achievable with appropriately designed photocatalytic systems.

Design and Synthesis of Highly Tailored Derivatives for Specific Applications

Fine-tuning Electronic and Steric Properties for Enhanced Performance

The performance of bioactive molecules and functional materials derived from this compound is intrinsically linked to the electronic and steric properties of the aromatic core. Future research will focus on the precise modulation of these properties to achieve targeted outcomes. The electron-withdrawing nature of the two fluorine atoms and the nitro group, combined with the polarizable bromine atom, creates a unique electronic landscape that can be systematically altered.

Strategies for fine-tuning these properties may include:

Halogen-Bond Tuning: The bromine atom can act as a halogen bond donor, an interaction increasingly recognized for its importance in molecular recognition and drug-target binding. tandfonline.comacs.org Future work could involve replacing the bromine with chlorine or iodine to modulate the strength and directionality of this interaction. Computational studies can predict the impact of these changes on binding affinities with specific biological targets like protein kinases. nih.govresearchgate.net

Modulation of Aromatic π-System: The introduction of additional substituents, either electron-donating or electron-withdrawing, at the remaining open positions on the benzene (B151609) ring can further tune the electron density of the system. researchgate.net For example, introducing an ethynyl (B1212043) group could subtly alter cation-π or anion-π interactions, which are crucial for molecular recognition. researchgate.net

Steric Hindrance Control: The strategic placement of bulky groups can be used to control the conformation of derivative molecules, which can be critical for achieving selectivity for a particular biological target or for controlling the packing of molecules in a solid-state material. nih.gov

Table 1: Potential Strategies for Modifying the Properties of this compound Derivatives

Modification StrategyTarget PropertyPotential Application
Replacement of Bromine with IodineEnhanced Halogen BondingIncreased affinity for protein targets in drug design
Introduction of an Amino Group (via Nitro Reduction)Increased Electron Density, H-bond DonorModulation of bioactivity, precursor for dyes and polymers
Introduction of an Alkoxy GroupAltered Lipophilicity and StericsImproved pharmacokinetic properties in drug candidates
Suzuki Coupling at the Bromo PositionExtended π-ConjugationDevelopment of novel organic electronic materials

Development of Chiral Analogs and Enantioselective Synthesis

The development of chiral derivatives of this compound represents a significant frontier, particularly for applications in medicinal chemistry where enantiomers of a drug can have vastly different biological activities. As the parent molecule is achiral, chirality must be introduced through synthetic transformations.

Future research in this area will likely focus on:

Asymmetric Functionalization: Developing enantioselective methods to introduce a chiral center. This could be achieved through asymmetric reactions on a group attached to the aromatic ring. For example, a substituent introduced via a cross-coupling reaction could then undergo an asymmetric transformation.

Catalytic Enantioselective Synthesis: The use of chiral catalysts to directly synthesize enantiomerically enriched derivatives is a promising avenue. Organocatalysis and transition-metal catalysis have been successfully employed for the enantioselective synthesis of other fluorinated aromatic compounds. nih.govrsc.org For instance, chiral phosphoric acids have been used to catalyze the synthesis of fluorinated indolizidinone derivatives, and cobalt-based complexes have been used for the enantioselective aziridination of alkenes with fluoroaryl azides. nih.govacs.orgnih.gov These methodologies could be adapted for derivatives of this compound.

Construction of Fluorinated Stereocenters: A key challenge is the stereoselective construction of carbon-fluorine stereocenters. Recent advances in asymmetric fluorination and the use of fluorinated building blocks in asymmetric synthesis will be instrumental. rsc.org

Table 2: Potential Enantioselective Reactions for Derivatizing this compound

Reaction TypeChiral Catalyst ExamplePotential Chiral Product
Asymmetric Michael AdditionChiral AmineIntroduction of a chiral side chain
Enantioselective ArylationChiral Phosphine (B1218219) Ligand with a Metal (e.g., Pd, Cu)Atropisomeric biaryls
Asymmetric HydrogenationChiral Rhodium or Ruthenium ComplexReduction of a prochiral double bond in a substituent
Enantioselective AziridinationChiral Cobalt ComplexFormation of a chiral aziridine (B145994) ring on a side chain

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Data-Driven Discovery of New Transformations

Automated Synthesis and High-Throughput Experimentation

The combination of AI with automated synthesis platforms enables the rapid optimization of reaction conditions and the creation of large libraries of derivatives for screening. acs.orgrsc.orgnih.gov High-throughput experimentation (HTE) can be used to quickly screen a wide range of catalysts, solvents, and reaction conditions in parallel, using only small amounts of starting material. acs.orgresearchgate.net An AI algorithm can then analyze the results of these experiments in real-time to suggest the next set of conditions to try, creating a closed loop of design-make-test-analyze that can dramatically accelerate the discovery of new molecules with desired properties. nih.gov For this compound, this could mean the rapid identification of optimal conditions for a Suzuki coupling to generate a library of biaryl derivatives for testing in advanced materials or as potential pharmaceuticals.

Advanced Material Applications Utilizing this compound Derivatives in Emerging Technologies

The unique combination of fluorine, bromine, and a nitro group makes this compound a valuable building block for a new generation of advanced materials. The presence of fluorine can impart high thermal stability, chemical resistance, and specific electronic properties, while the nitro and bromo groups provide handles for further functionalization. numberanalytics.comnumberanalytics.comnih.gov

Future research in this area will likely explore:

High-Performance Polymers: Derivatives of this compound could be used as monomers for the synthesis of fluorinated polymers. These materials are expected to exhibit excellent thermal and chemical stability, making them suitable for applications in aerospace, electronics, and demanding industrial environments. numberanalytics.com

Organic Electronics: By extending the π-conjugated system through reactions at the bromo- and nitro- positions, new organic semiconductors could be developed. The fluorine atoms would help to tune the energy levels of the molecular orbitals, which is critical for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org

Chemiresistive Sensors: Nitroaromatic compounds are known to be detectable by chemiresistive sensors. mdpi.com Conversely, polymers or materials derived from this compound could be used to create sensors for the detection of other nitroaromatic compounds, which are often pollutants or explosives. mdpi.comresearchgate.net The electron-deficient nature of the aromatic ring could facilitate interactions with electron-rich analytes.

Fluorinated Liquid Crystals: The introduction of appropriate side chains could lead to the development of novel liquid crystalline materials with unique optical and electrical properties, potentially for use in advanced display technologies.

Q & A

Basic: What are the common synthetic routes for preparing 1-bromo-2,4-difluoro-3-nitrobenzene?

Answer:
The synthesis typically involves sequential halogenation, fluorination, and nitration of benzene derivatives. A feasible approach includes:

Halogenation : Bromination of 1,3-difluorobenzene using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) to yield 1-bromo-2,4-difluorobenzene .

Nitration : Controlled nitration at the 3-position using mixed HNO₃/H₂SO₄ under low temperatures (0–5°C) to avoid over-nitration or ring degradation. Regioselectivity is influenced by the electron-withdrawing effects of bromine and fluorine substituents .
Key Validation : Monitor reaction progress via TLC or GC-MS, and confirm purity using HPLC (>97% by HLC/GC) .

Advanced: How do electronic effects of substituents influence regioselectivity during nitration?

Answer:
The nitro group (-NO₂) is introduced meta to bromine and ortho/para to fluorine due to their combined electronic effects:

  • Bromine : Strongly deactivating (-I effect), directing nitration to the meta position.
  • Fluorine : Moderately deactivating (-I) but ortho/para-directing due to resonance (+M).
    Methodological Insight : Computational modeling (e.g., DFT) predicts substituent interactions, while experimental validation via NMR (¹H/¹⁹F) and X-ray crystallography resolves positional ambiguity .
    Contradiction Resolution : Discrepancies in regioselectivity may arise from competing steric effects; optimize reaction conditions (e.g., solvent polarity, temperature) to favor electronic control .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • GC/HPLC : Assess purity (>97% by HLC/GC) and identify byproducts .
  • NMR Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹⁹F NMR (δ -110 to -120 ppm for fluorine) confirm substitution patterns .
  • Mass Spectrometry : Confirm molecular ion [M]⁺ at m/z 251.02 (C₆H₂BrF₂NO₂) .

Advanced: How can researchers resolve contradictory spectral data (e.g., unexpected NOE correlations)?

Answer:

Iterative Analysis : Cross-validate NMR assignments with 2D techniques (COSY, NOESY) to distinguish overlapping signals.

Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction to unambiguously determine substituent positions.

Computational Aids : Use software like Gaussian or ADF to simulate NMR spectra and compare with experimental data .
Example : A ¹⁹F NMR signal shift from -115 ppm to -118 ppm may indicate unintended fluorination; confirm via HRMS and elemental analysis .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic vapors (H300/H301 hazards) .
  • Storage : Keep in a cool (<25°C), dry place in a sealed amber vial to prevent photodegradation .

Advanced: How should accidental exposure (e.g., skin contact) be managed?

Answer:

Immediate Decontamination : Rinse affected area with water for 15 minutes (P301).

Medical Consultation : Provide the SDS (e.g., H302: Harmful if swallowed) to healthcare providers.

Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (H400 environmental hazard) .

Advanced: What strategies optimize the separation of nitro-regioisomers during synthesis?

Answer:

  • Chromatographic Methods : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) to isolate isomers.
  • Crystallization : Leverage solubility differences in ethanol/water mixtures; monitor via DSC for polymorph identification .
    Data-Driven Adjustment : If isomer ratios deviate (e.g., 60:40 vs. expected 90:10), re-optimize nitration time/temperature .

Basic: What are the primary degradation pathways under ambient conditions?

Answer:

  • Photolysis : UV exposure cleaves C-Br bonds, forming 2,4-difluoro-3-nitrobenzene.
  • Hydrolysis : Moisture induces nitro-group reduction to amines in acidic/basic conditions.
    Preventive Measures : Store under argon in dark glass vials; monitor stability via accelerated aging studies (40°C/75% RH) .

Advanced: How can computational tools predict reactivity in derivative synthesis?

Answer:

  • Reaxys/PubChem : Screen reaction databases for analogous transformations (e.g., Suzuki coupling with this compound).
  • DFT Calculations : Predict activation energies for nucleophilic aromatic substitution (SNAr) at bromine vs. fluorine sites .
    Case Study : Modeling reveals higher reactivity at Br (ΔG‡ = 25 kcal/mol) vs. F (ΔG‡ = 38 kcal/mol), guiding catalyst selection (e.g., Pd(OAc)₂ for Br substitution) .

Advanced: How to address discrepancies in reported melting points across literature?

Answer:

Purity Verification : Re-crystallize the compound and compare DSC profiles with literature.

Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol vs. DCM) to isolate different crystal forms.

Collaborative Validation : Cross-reference data with independent labs using standardized methods (e.g., USP guidelines) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,4-difluoro-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,4-difluoro-3-nitrobenzene

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